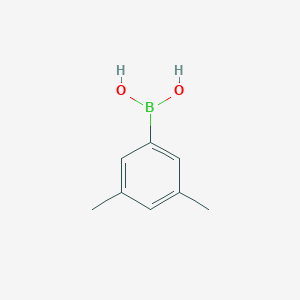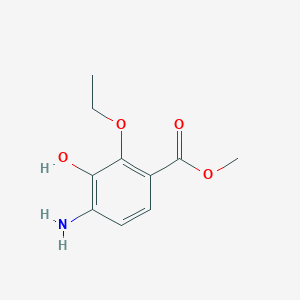
Methyl 4-amino-2-ethoxy-3-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2-ethoxy-3-hydroxybenzoate, also known as ethyl 4-amino-salicylate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of salicylic acid and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been extensively studied for its potential applications in various areas of scientific research. Some of the significant applications of this compound include:
1. Anti-inflammatory agent: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
2. Anticancer agent: Studies have shown that mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate can inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
3. Antimicrobial agent: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of antimicrobial drugs.
Wirkmechanismus
Further studies are needed to understand the mechanism of action of mMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate better.
3. Toxicity and side effects: More research is needed to determine the toxicity and side effects of mMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate.
Conclusion:
MMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various areas such as anti-inflammatory, anticancer, and antimicrobial agents. Although there are some limitations to its use in lab experiments, mMMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has several advantages such as low toxicity, high solubility, and stability. Further research is needed to understand the mechanism of action of this compound better, determine its toxicity and side effects, and develop new drugs for the treatment of various diseases.
Biochemische Und Physiologische Effekte
MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to exhibit various biochemical and physiological effects. Some of the significant effects of this compound include:
1. Anti-inflammatory effect: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
2. Anticancer effect: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to induce apoptosis (programmed cell death) in cancer cells.
3. Antimicrobial effect: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has several advantages and limitations for lab experiments. Some of the significant advantages of this compound include:
1. Low toxicity: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has been found to have low toxicity, making it safe for use in lab experiments.
2. High solubility: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is highly soluble in water, making it easy to dissolve in different solvents.
3. Stable: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is stable under different conditions, making it suitable for long-term storage.
Some of the significant limitations of this compound include:
1. Limited availability: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate is not widely available, making it challenging to obtain for lab experiments.
2. Limited information: There is limited information available on the toxicity and side effects of mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate, making it challenging to determine its safety for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate. Some of the significant future directions include:
1. Development of new drugs: MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate has shown potential as a candidate for the development of new drugs for the treatment of various diseases such as cancer and inflammation.
2.
Synthesemethoden
MMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate can be synthesized using different methods. One of the most commonly used methods involves the reaction of salicylic acid with Methyl 4-amino-2-ethoxy-3-hydroxybenzoate chloroformate in the presence of a base such as pyridine. This reaction results in the formation of Methyl 4-amino-2-ethoxy-3-hydroxybenzoate salicylate, which is then converted into mMethyl 4-amino-2-ethoxy-3-hydroxybenzoate 4-amino-2-ethoxy-3-hydroxybenzoate by reacting it with an amine such as ethanolamine.
Eigenschaften
CAS-Nummer |
182067-64-7 |
|---|---|
Produktname |
Methyl 4-amino-2-ethoxy-3-hydroxybenzoate |
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
methyl 4-amino-2-ethoxy-3-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-3-15-9-6(10(13)14-2)4-5-7(11)8(9)12/h4-5,12H,3,11H2,1-2H3 |
InChI-Schlüssel |
YTBRAWSQPXNDME-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1O)N)C(=O)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1O)N)C(=O)OC |
Synonyme |
Benzoic acid, 4-amino-2-ethoxy-3-hydroxy-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




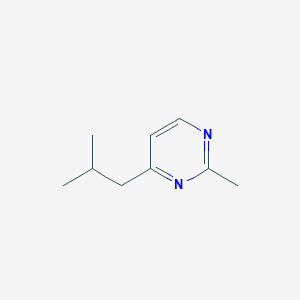
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
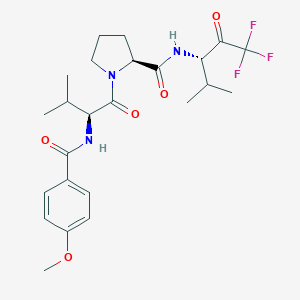
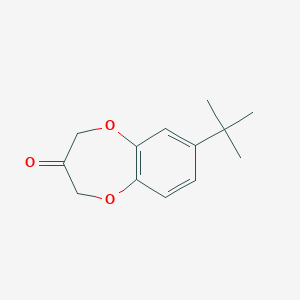
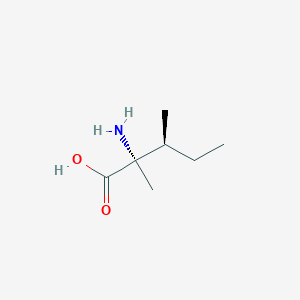
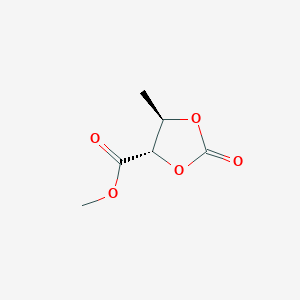
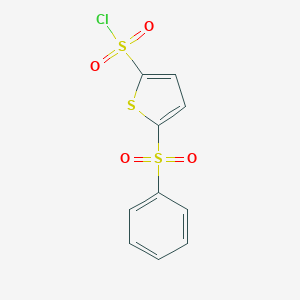
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)
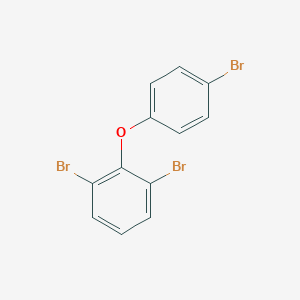
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)

